molecular formula C10H12N2O B1422504 1,2,3,4-Tetrahydroquinoline-3-carboxamide CAS No. 4138-23-2

1,2,3,4-Tetrahydroquinoline-3-carboxamide

Cat. No. B1422504
CAS RN: 4138-23-2
M. Wt: 176.21 g/mol
InChI Key: NYENCZIONJUOSQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3-carboxamide is a chemical compound with the CAS Number: 4138-23-2 . It has a molecular weight of 176.22 and is typically in powder form . It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxamide consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code and key for this compound are available .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity . A series of novel derivatives of 1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their in vitro activity against human cancer cell lines .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-3-carboxamide is a powder with a molecular weight of 176.22 . It has a melting point of 119-121°C . The compound has a topological polar surface area of 55.1 Ų .

Scientific Research Applications

  • Chemistry and Synthesis : Tetrahydroquinoline, including derivatives like 1,2,3,4-Tetrahydroquinoline-3-carboxamide, is a fundamental nitrogen-containing heterocycle widespread in nature and present in a broad variety of pharmacologically active compounds. Significant progress has been made in the chemistry of tetrahydroquinolines, especially in their synthesis methods. This progress is crucial for developing new pharmacological agents and understanding the chemical properties of these compounds​​.

  • Pharmacological Applications : Although specific details about 1,2,3,4-Tetrahydroquinoline-3-carboxamide weren't available in the sources I could access, tetrahydroquinoline and its derivatives have been explored for various pharmacological applications. This includes research on allosteric inhibitors of reverse transcriptase, expanding the tetrahydroquinoline pharmacophore for diverse biological activities, and studies on quinolines as antimalarials and other medicinal applications​​.

  • Biological Activity Studies : Various studies have been conducted to explore the biological activities of tetrahydroquinoline derivatives. This includes investigating their potential as anticancer and antimicrobial agents, as well as their role in medicinal chemistry for treating various health conditions​​.

The research into 1,2,3,4-Tetrahydroquinoline-3-carboxamide and its related compounds is supported and documented by reputable scientific resources such as PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinoline-3-carboxamide) and PubMed (https://pubmed.ncbi.nlm.nih.gov/), where detailed studies and articles can be found. These resources provide comprehensive information about the chemical properties, synthesis methods, and biological activities of these compounds, contributing significantly to scientific knowledge and potential applications in various fields.

Future Directions

1,2,3,4-Tetrahydroquinoline-3-carboxamide and its derivatives have shown potential in inhibiting NF-κB transcriptional activity and exhibiting cytotoxicity against human cancer cell lines . This suggests potential future directions in the development of novel therapeutic agents .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENCZIONJUOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261462
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-3-carboxamide

CAS RN

4138-23-2
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Porosa, RD Viirre, AJ Lough - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title molecule, C27H26Cl2N2O2, the chloro-substituted benzene rings make dihedral angles of 83.29 (9) and 80.81 (9) with the benzene ring of the tetrahydroquinoline group. …
Number of citations: 1 scripts.iucr.org
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
Whereas 2-quinolinecarbonitrile (Ia) is not reduced with triethylammonium formate, 3-quinolinecarbonitrile (Ib) affords a mixture of 1,4-dihydro-3-quinolinecarbonitrile (IVb) and 1-formyl-…
Number of citations: 2 cccc.uochb.cas.cz
RA Denning - 2014 - scholar.archive.org
STUDIES IN SIMULTANEOUS GENERATION OF CENTRAL AND AXIAL CHIRALITY VIA THE BUCHWALD-HARTWIG REACTION by Robert Anthony Denning Master of Science, …
Number of citations: 0 scholar.archive.org
R Deme, M Schlich, Z Mucsi, G Karvaly, G Tóth… - Arkivoc, 2016 - researchgate.net
Several aminomethyl tetrahydroquinoline derivatives were synthesized in a facile three-step procedure, in order to develop a semicarbazide-sensitive amine oxidase (SSAO) inhibitor …
Number of citations: 3 www.researchgate.net
J Weinmann, L Kirchner, M Engstler, L Meinel… - European Journal of …, 2023 - Elsevier
The human African trypanosomiasis is a devastating parasitic infection, which is caused by the protozoan Trypanosoma brucei and transmitted by the bite of the tsetse fly. An untreated …
Number of citations: 3 www.sciencedirect.com
WP Mai, GC Sun, JT Wang, G Song… - The Journal of …, 2014 - ACS Publications
A silver-catalyzed efficient and practical synthesis of 3-acyl-4-arylquinolin-2(1H)-ones or 3-acyl-4-aryldihydroquinolin-2(1H)-ones through intermolecular radical addition/cyclization in …
Number of citations: 110 pubs.acs.org
SB Király, A Bényei, E Lisztes, T Bíró… - European Journal of …, 2021 - Wiley Online Library
The diastereoselective domino‐Knoevenagel‐IMHDA reactions of 5,6‐dihydro‐2H‐pyran derivatives containing an o‐formylaryl amine or ether moiety were performed with active …
L Porosa, RD Viirre - Tetrahedron Letters, 2009 - Elsevier
A new form of enantioselective nitrogen arylation reaction is described. Beginning with symmetrical α-(2-bromobenzyl)malonamides, intramolecular palladium-catalyzed cross-coupling …
Number of citations: 31 www.sciencedirect.com
HAM Mucke - Pharmaceutical Patent Analyst, 2016 - Future Science
… inventors have now improved on this disadvantage by introducing minimal chemical modifications: the best compound (2-heptyl-N-hydroxy-1-2-3-4-tetrahydroquinoline-3-carboxamide) …
Number of citations: 2 www.future-science.com
EM Larin - 2021 - search.proquest.com
The Lautens group has a long-standing interest in the application of transition metal catalyzed reactions in developing strategies towards synthesizing biologically relevant heterocycles. …
Number of citations: 2 search.proquest.com

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